N-Acetyl-L-cysteine methyl ester
Overview
Description
N-Acetyl-L-cysteine methyl ester is an organic compound with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol It is a derivative of N-acetyl-L-cysteine, where the carboxyl group is esterified with methanol
Mechanism of Action
Target of Action
N-Acetyl-L-cysteine methyl ester (NAC), also known as ®-methyl 2-acetamido-3-mercaptopropanoate, is an acetylated derivative of the amino acid L-cysteine . It primarily targets the glutathione pathway, acting as a precursor to the powerful antioxidant glutathione . It also has been used in the preparation of benzyl mono-fluorophosphonate and benzyl penta-fluorophosphate anions as physiologically stable phosphotyrosine mimetics and inhibitors of protein tyrosine phosphatases .
Mode of Action
NAC interacts with its targets by replenishing the levels of glutathione, a critical antioxidant in the body . It acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione replenishment, and antioxidant signaling .
Biochemical Pathways
NAC affects the glutathione pathway, which plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body . The formation of γ-glutamyl-L-cysteine, a dipeptide product of glutamate and cysteine ligation, catalyzed by glutamate-cysteine ligase, is a rate-limiting step in the synthesis of glutathione .
Result of Action
The primary result of NAC’s action is the strengthening of the body’s antioxidant defenses by boosting glutathione levels . This can help the body fight off infections and diseases more effectively . It also has potential therapeutic applications in a range of diseases where oxidative stress is a driver .
Action Environment
The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, in neutral or alkaline pH water solutions, L-cysteine, from which NAC is derived, readily undergoes rapid oxidation . Nac is relatively stable in acidic environments . Therefore, the pH of the environment can significantly impact the effectiveness of NAC.
Biochemical Analysis
Biochemical Properties
N-Acetyl-L-cysteine methyl ester plays a significant role in biochemical reactions, primarily due to its ability to act as a sulfur transfer agent . It interacts with various enzymes and proteins, including glutathione peroxidase and superoxide dismutase, enhancing their antioxidant activities. The compound also interacts with protein tyrosine phosphatases, inhibiting their activity and thereby modulating signal transduction pathways .
Cellular Effects
This compound influences several cellular processes. It has been shown to increase intracellular levels of glutathione, a critical antioxidant that protects cells from oxidative damage . This compound also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and promoting cell survival . Additionally, it modulates gene expression related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It acts as a precursor to glutathione, enhancing its synthesis and availability within cells . The compound also directly interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage . Furthermore, it inhibits the activity of certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or light . Long-term studies have shown that it maintains its antioxidant properties and continues to enhance cellular functions over extended periods . Its efficacy may decrease with prolonged exposure to oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant defenses and improve cellular functions . At high doses, it can cause adverse effects, such as gastrointestinal disturbances and hepatotoxicity . Threshold effects have been observed, where the compound’s benefits plateau at certain concentrations, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to L-cysteine, which is then used in the synthesis of glutathione . The compound also interacts with enzymes such as cysteine dioxygenase and gamma-glutamylcysteine synthetase, influencing the levels of various metabolites . Additionally, it affects metabolic flux by modulating the activity of key enzymes involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed into cells via amino acid transporters and is distributed to different cellular compartments . The compound interacts with binding proteins, such as albumin, which facilitate its transport in the bloodstream . Its localization within cells is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .
Subcellular Localization
This compound is localized in several subcellular compartments, including the cytoplasm, mitochondria, and nucleus . Its activity and function are influenced by its subcellular localization, as it can directly interact with ROS and other biomolecules in these compartments . The compound’s targeting to specific organelles is facilitated by post-translational modifications and the presence of targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-L-cysteine methyl ester can be synthesized through the esterification of N-acetyl-L-cysteine with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-cysteine methyl ester undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-L-cysteine methyl ester has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: The parent compound, which is widely used as a mucolytic agent and antioxidant.
N-Acetylcysteine amide: A derivative with enhanced bioavailability and similar antioxidant properties.
L-Cysteine methyl ester hydrochloride: Another ester derivative with applications in peptide synthesis.
Uniqueness
N-Acetyl-L-cysteine methyl ester is unique due to its esterified form, which enhances its lipophilicity and potentially improves its cellular uptake compared to N-acetyl-L-cysteine. This modification may result in better pharmacokinetic properties and increased efficacy in certain applications .
Properties
IUPAC Name |
methyl (2R)-2-acetamido-3-sulfanylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKAQJWFVXPIFV-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CS)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227330 | |
Record name | L-Cysteine, N-acetyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7652-46-2 | |
Record name | L-Cysteine, N-acetyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cysteine, N-acetyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40227330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl (2R)-2-acetamido-3-sulfanylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: N-Acetyl-L-cysteine Methyl Ester (NACME) acts as a nucleophile due to its free sulfhydryl group. [, , , ] It can form covalent adducts with electrophilic compounds, such as benzene diol epoxide, through Michael addition reactions. [] This interaction is particularly important in the context of detoxification mechanisms. For example, NACME can react with leptomycin B, a nuclear export inhibitor, forming a covalent bond with a cysteine residue (Cys-529) in the protein CRM1 (exportin 1). [] This binding inhibits CRM1's activity, preventing the nuclear export of proteins. []
A: While the provided articles do not offer complete spectroscopic data for NACME, its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. [] Structural characterization relies heavily on techniques like 1H NMR and 13C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, , , ]
A: Research shows that the presence of the isoprenyl moiety in compounds like N-Acetyl-S-farnesyl-L-cysteine methyl ester (L-AFCM) and N-Acetyl-S-geranylgeranyl-L-cysteine methyl ester (L-AGGCM) is crucial for their recognition and processing by specific enzymes like the cysteine methyl ester hydrolase found in bovine rod outer segment membranes. [] This suggests that structural modifications, particularly around the sulfur atom, can significantly affect the compound's biological activity and selectivity. [, , , , , , , , , , , , , , ]
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